Home > Products > Screening Compounds P31395 > 3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione - 886911-21-3

3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3034257
CAS Number: 886911-21-3
Molecular Formula: C18H22N6O2
Molecular Weight: 354.414
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound has been explored in scientific research, particularly in the context of cardiovascular disease, due to its potential antiplatelet aggregation properties [].

Mechanism of Action

While the exact mechanism of action for 3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has not been definitively established in the provided literature, research suggests it may act as a platelet aggregation inhibitor by blocking the platelet receptor GP IIb-IIIa []. This receptor plays a crucial role in platelet aggregation, a key process in blood clot formation.

Applications

Based on available research, the primary scientific application of 3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is in the investigation of novel antithrombotic agents. Its potential to inhibit platelet aggregation through the GP IIb-IIIa receptor makes it a candidate for further development as a treatment or preventative measure for thrombosis [].

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound serves as a crucial starting material for synthesizing various substituted purine-2,6-diones. []

Relevance: 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione shares the core 3-methyl-purine-2,6-dione structure with the target compound, 3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. The presence of a bromine atom at the 8-position allows for further derivatization to introduce different substituents, ultimately leading to the target compound. []

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is an intermediate in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. It is obtained by reacting 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane. []

Relevance: This compound represents an intermediate stage where the thietanyl protecting group is introduced at the 7-position. This protecting group strategy is crucial for selectively synthesizing the target compound, 3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, by preventing unwanted reactions at the N7 position. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is another intermediate in the synthetic pathway towards 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. It is synthesized by alkylating 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with benzyl chloride. []

Relevance: While not directly leading to the target compound, this intermediate highlights the versatility of the synthetic route described in the paper. It demonstrates that the thietanyl protection strategy allows for introducing various substituents at the N1 position, expanding the scope of synthesizing diverse purine-2,6-dione derivatives. []

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is formed by oxidizing 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with hydrogen peroxide. It serves as a precursor for introducing amine substituents at the 8-position. []

Relevance: This intermediate showcases a crucial step in the synthesis where the thietanyl protecting group is further modified to its dioxo form. This modification is essential for the subsequent nucleophilic substitution reaction with amines, enabling the introduction of a piperazine moiety at the 8-position, ultimately leading to the target compound, 3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1Hpurine-2,6-diones

Compound Description: These compounds represent a class of intermediates generated by reacting 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with various amines. []

Relevance: This class of compounds demonstrates the possibility of introducing diverse amine substituents at the 8-position. This diversity highlights the potential for synthesizing a library of purine-2,6-dione derivatives, including the target compound, 3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, by choosing the appropriate amine for the nucleophilic substitution reaction. []

Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

Compound Description: Linagliptin is an orally active dipeptidyl peptidase-4 inhibitor used for treating type 2 diabetes. Its metabolism and disposition have been extensively studied in humans. [, ]

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: CD1790 is a major metabolite of linagliptin in humans, formed by a two-step CYP3A4-dependent oxidation followed by stereoselective reduction. []

Relevance: Despite being a metabolite, CD1790 shares significant structural similarities with both linagliptin and the target compound, 3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. It emphasizes the metabolic pathways associated with this class of compounds and highlights the potential for generating metabolites with similar or distinct biological activities. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)

Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and tested for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. They were also evaluated for their affinities towards alpha1- and alpha2-adrenoreceptors. []

Relevance: This compound exhibits structural similarities to the target compound, 3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, particularly in the 3-methyl-7-substituted-8-(piperazinyl)-purine-2,6-dione core structure. This similarity suggests a potential for the target compound to exhibit cardiovascular activity, prompting further investigations. []

7-(2-{4-[1-(3,4-di-chlorophenyl) ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Compound 8)

Compound Description: This compound demonstrated the most potent pulmonary vasodilator activity among a series of synthesized 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives. []

Relevance: This compound shares the core 1,3-dimethyl-7-(piperazinyl)-purine-2,6-dione structure with the target compound, 3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. The presence of a bulky substituent on the piperazine ring in both compounds further emphasizes the structure-activity relationship. These structural similarities suggest that modifying the substituents on the piperazine ring can significantly influence the pharmacological activities of these purine-2,6-dione derivatives. []

8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6dione

Compound Description: This compound displayed the highest inhibitory activity against protein kinase CK2 (IC50 = 8.5 μM) among a series of tested purine-2,6-dione derivatives. []

Relevance: Although structurally distinct from the target compound, 3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, in its substituents, this compound highlights the potential of purine-2,6-dione derivatives as protein kinase inhibitors. It suggests exploring the target compound for similar activity due to its related core structure. []

Properties

CAS Number

886911-21-3

Product Name

3-methyl-7-phenethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

3-methyl-7-(2-phenylethyl)-8-piperazin-1-ylpurine-2,6-dione

Molecular Formula

C18H22N6O2

Molecular Weight

354.414

InChI

InChI=1S/C18H22N6O2/c1-22-15-14(16(25)21-18(22)26)24(10-7-13-5-3-2-4-6-13)17(20-15)23-11-8-19-9-12-23/h2-6,19H,7-12H2,1H3,(H,21,25,26)

InChI Key

OSLFLLIBFUUART-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.